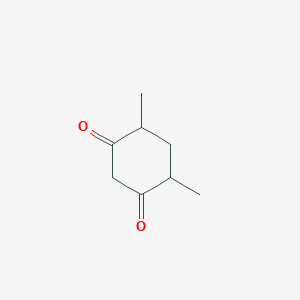
4,6-Dimethylcyclohexane-1,3-dione
描述
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
4,6-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H12O2/c1-5-3-6(2)8(10)4-7(5)9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
WNYCEAPIXKWMNC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(=O)CC1=O)C |
产品来源 |
United States |
准备方法
Robinson Annulation Route (Classical Method)
One of the most established methods for synthesizing this compound is via the Robinson annulation reaction. This involves a Michael addition followed by an intramolecular aldol condensation:
- Starting Materials: Diethyl propanedioate (diethyl malonate) and 4-methylpent-3-en-2-one (mesityl oxide).
- Reaction Steps: Michael addition of diethyl malonate to mesityl oxide forms an intermediate which undergoes intramolecular aldol condensation under the reaction conditions.
- Workup: Hydrolysis and acidification of the cyclized material lead to decarboxylation, furnishing 5,5-dimethylcyclohexane-1,3-dione.
- Tautomerism: The product exists as a mixture of keto and enol tautomers.
- Reference: This method is well documented in organic synthesis protocols and was detailed in a sophomore laboratory report and other organic chemistry literature.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Michael Addition | Diethyl malonate + mesityl oxide | Intermediate cyclized product |
| Hydrolysis & Acidification | Acidic conditions | Decarboxylation to dimedone |
Gas-Phase Cyclization of Delta-Keto Esters (Patent Method)
A patented process (US3932511A) describes a gas-phase cyclization of delta-keto esters to produce cyclohexane-1,3-diones and their alkyl-substituted derivatives, including this compound:
- Starting Material: Lower alkyl 5-oxo-hexanoate esters (delta-keto esters).
- Catalyst: Thermally stable solid materials such as activated carbon or magnesium oxide with high internal surface area (100–1500 m²/g).
- Reaction Conditions: Gaseous contact at temperatures from 100°C to 500°C, preferably 200°C to 350°C.
- Advantages: Higher yield and avoidance of large quantities of sodium methanolate and sulfuric acid used in traditional methods.
- By-products: Minimal; avoids formation of sodium sulfate.
- Reference: US Patent US3932511A.
| Parameter | Details |
|---|---|
| Catalyst | Activated carbon or MgO |
| Temperature Range | 100–500°C (optimal 200–350°C) |
| Reaction Phase | Gas phase |
| Starting Ester | Lower alkyl 5-oxo-hexanoate esters |
| Yield | Improved compared to classical methods |
Base-Catalyzed Condensation in Dimethylformamide
Another synthetic approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with aryl isothiocyanates in the presence of potassium hydroxide in dimethylformamide (DMF):
- Process: 5,5-Dimethylcyclohexane-1,3-dione dissolves in DMF with KOH; aryl isothiocyanates are added, and the mixture is stirred overnight.
- Isolation: Acidification with acetic acid precipitates the product, which is then crystallized from ethanol.
- Application: This method is often used for preparing derivatives but confirms the availability and reactivity of this compound.
- Reference: ARKAT-USA research on thiocarboxamide derivatives.
Green Chemistry Approach: Aqueous Medium Synthesis of Derivatives
Ecofriendly synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and aromatic aldehydes in aqueous media has been reported:
- Reaction Conditions: Stirring in water with sodium bicarbonate as a catalyst at room temperature or under microwave irradiation.
- Advantages: Simple, environmentally benign, and efficient.
- Product Confirmation: Characterized by NMR and melting point analysis.
- Reference: Scholars Research Library publication.
Comparative Summary Table of Preparation Methods
化学反应分析
Types of Reactions
4,6-Dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
4,6-Dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6-Dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. It can act as a nucleophile in Michael addition reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, which can further undergo various transformations .
相似化合物的比较
Comparative Analysis with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of 4,6-dimethylcyclohexane-1,3-dione and related compounds:
Key Observations :
- Lipophilicity : Aryl-substituted derivatives (e.g., 5-(2,3,4,6-tetramethylphenyl)) exhibit higher LogP values (3.33) than alkyl-substituted analogs, suggesting enhanced membrane permeability .
Condensation and Cyclization Reactions
- Cyclohexane-1,3-dione Derivatives : The unsubstituted parent compound readily undergoes multi-component reactions with aldehydes (e.g., benzaldehyde) and dimedone to form xanthene derivatives (e.g., 3,3-dimethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione) .
- Role of Substituents : Methyl groups at the 4,6 positions may hinder nucleophilic attack compared to 5,5-dimethyl analogs, as seen in reactions with 1,3-diketones where steric bulk (e.g., 5,5-dimethylhexane-1,3-dione) prevented reactivity .
Heterocyclization
- Thiophene Synthesis : Cyclohexane-1,3-dione reacts with aromatic amines and sulfur to form dihydrobenzo[b]thiophenes. Substituent positions (e.g., 4,6 vs. 5,5) could influence regioselectivity .
Antimicrobial Activity
- Cyclohexane-1,3-dione derivatives (e.g., 5a-5h) exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The 4,6-dimethyl isomer may offer enhanced activity due to optimized steric effects.
Anthelmintic Potential
- Piperazine-2,3-dione derivatives (e.g., 2a-i) show significant anthelmintic effects against Enterobius vermicularis and Fasciola hepatica .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


